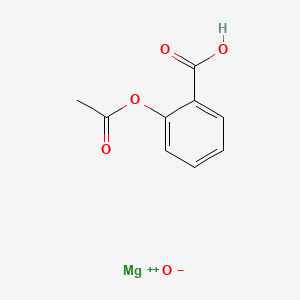

Magnyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

56333-49-4 |

|---|---|

Molecular Formula |

C9H8MgO5 |

Molecular Weight |

220.46 g/mol |

IUPAC Name |

magnesium;2-acetyloxybenzoic acid;oxygen(2-) |

InChI |

InChI=1S/C9H8O4.Mg.O/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h2-5H,1H3,(H,11,12);;/q;+2;-2 |

InChI Key |

QHPPXJQZHUIPHE-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.[O-2].[Mg+2] |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.[O-2].[Mg+2] |

Synonyms |

2-(acetyloxy)benzoic acid, magnesium oxide mixture Acetard aspirin, magnesium oxide combination aspirin, magnesium oxide mixture Magnyl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Identity and Biological Activity of Compounds Marketed as Magnyl

Introduction: The trade name "Magnyl" is associated with at least two distinct pharmaceutical products, each with a unique chemical composition, structure, and therapeutic application. This guide provides a detailed technical overview of both entities to address this ambiguity for researchers, scientists, and drug development professionals. The first is a brand name for Human Chorionic Gonadotropin (HCG), a glycoprotein hormone. The second is a combination drug product containing acetylsalicylic acid (aspirin) and magnesium oxide.

Part 1: this compound as Human Chorionic Gonadotropin (HCG)

This compound, as marketed by Magnus Pharmaceuticals, is a preparation of Human Chorionic Gonadotropin (HCG). HCG is a hormone produced during pregnancy that mimics the action of Luteinizing Hormone (LH)[1]. In a therapeutic context, particularly in relation to anabolic steroid use, it is utilized to stimulate the testes to produce testosterone and prevent testicular atrophy[1][2].

Chemical Structure of HCG

As a glycoprotein hormone, HCG does not have a simple chemical structure in the same way as a small molecule drug. Its structure is defined by its protein and carbohydrate components. HCG is a heterodimer composed of an alpha (α) and a beta (β) subunit, which are non-covalently associated.

-

Alpha (α) Subunit: This subunit is essentially identical to the alpha subunits of other glycoprotein hormones, including Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and Thyroid-Stimulating Hormone (TSH).

-

Beta (β) Subunit: This subunit is unique to HCG and confers its specific biological activity, which is the ability to bind to and activate the LH/CGR (Luteinizing Hormone/Chorionic Gonadotropin Receptor).

Due to its nature as a large biomolecule, a standard chemical formula or SMILES string is not applicable. The structure is understood by its amino acid sequence and complex three-dimensional folding.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for HCG is its function as an analogue of Luteinizing Hormone (LH)[1][3]. It binds to the LH/CGR on the Leydig cells of the testes. This receptor activation stimulates the production and release of testosterone[3]. This is particularly relevant in the context of Post Cycle Therapy (PCT) for anabolic steroid users, where endogenous testosterone production has been suppressed[4].

Experimental Protocols: Administration and Dosage

The administration of this compound (HCG) is typically via subcutaneous or intramuscular injection[1]. The dosage and protocol can vary depending on the therapeutic goal.

Table 1: Representative Dosing Protocols for HCG (this compound)

| Application | Typical Dosage | Frequency | Duration |

|---|---|---|---|

| Post Cycle Therapy (PCT) | 500-1000 IU[1] | Per week[1] | 2-3 weeks[1] |

| During Steroid Cycle | 300-500 IU | Every 5th day | 4 weeks[3] |

| General Adult Use | 2000-5000 IU | Every 5 days | 21 days[4] |

Quantitative Data

The primary quantitative data for products like this compound is the concentration of the active substance, HCG.

Table 2: Product Specifications for this compound (HCG)

| Parameter | Value |

|---|---|

| Active Substance | Human Chorionic Gonadotropin (HCG)[4] |

| Concentration | 1000 IU, 5000 IU per vial[1][2] |

| Administration Route | Subcutaneous or Intramuscular Injection[1] |

Part 2: this compound as Aspirin and Magnesium Oxide Combination

In other contexts, "this compound" is referenced as a combination drug containing acetylsalicylic acid (aspirin) and magnesium oxide[5][6]. This formulation is used for its analgesic properties and in the prevention of migraine[6]. The magnesium oxide component is typically included to act as a buffer, potentially reducing the gastric irritation associated with aspirin.

Chemical Structure of Components

The active components are acetylsalicylic acid and magnesium oxide.

1. Acetylsalicylic Acid (Aspirin):

-

IUPAC Name: 2-acetyloxybenzoic acid[7]

-

Molecular Formula: C₉H₈O₄

-

SMILES: CC(=O)OC1=CC=CC=C1C(=O)O[5]

2. Magnesium Oxide:

-

IUPAC Name: Magnesium oxide

-

Molecular Formula: MgO

-

Structure: An inorganic ionic compound.

Mechanism of Action

The therapeutic effects of this formulation are primarily driven by aspirin.

-

Aspirin: Acts as a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism is the irreversible inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. This inhibition blocks the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. It also inhibits platelet aggregation by blocking the formation of thromboxane A2.

-

Magnesium Oxide: Functions as a non-systemic antacid. In this combination, it is intended to buffer the acidic nature of aspirin, thereby reducing direct irritation to the gastric mucosa.

Experimental Protocols: Workflow for Formulation Analysis

A standard experimental workflow for analyzing a combination tablet like this compound would involve confirming the identity and quantifying the active pharmaceutical ingredients (APIs).

Quantitative Data

The quantitative data for this formulation includes its chemical properties and typical dosage strengths.

Table 3: Physicochemical Properties of Components

| Property | Acetylsalicylic Acid | Magnesium Oxide |

|---|---|---|

| Molecular Weight | 180.16 g/mol | 40.30 g/mol |

| CAS Number | 50-78-2 | 1309-48-4 |

| PubChem CID | 2244 | 14792 |

Table 4: Dosage Information

| Parameter | Value |

|---|---|

| Indication | Migraine Prevention[6] |

| Dosage Strength | 75 mg (Aspirin)[6] |

| Formulation | Combination with Magnesium Oxide[5] |

References

- 1. anabolicsteroids-usa.com [anabolicsteroids-usa.com]

- 2. storeinjectablesteroidsusa.com [storeinjectablesteroidsusa.com]

- 3. anabolic-pharma.de [anabolic-pharma.de]

- 4. This compound - Magnus Pharmaceuticals [magnuspharma.net]

- 5. Aspirin, magnesium oxide combination | C9H8MgO5 | CID 171511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [this compound 75 mg daily as prevention against migraine?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aspirin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the In Vitro Mechanism of Action of Magnolol

Disclaimer: The term "Magnyl" is a trade name for a combination product containing aspirin and magnesium oxide.[1] The primary mechanism of this product revolves around the anti-inflammatory and antiplatelet effects of aspirin through the inhibition of prostaglandin synthesis.[2] However, based on the request for detailed information on cellular signaling pathways, this guide will focus on Magnolol , a bioactive lignan isolated from Magnolia officinalis. Magnolol has been the subject of extensive in vitro research to elucidate its complex mechanisms of action in various cellular contexts.

This technical guide provides a comprehensive overview of the in vitro mechanisms of action of Magnolol, detailing its effects on key signaling pathways, summarizing quantitative data from various studies, and outlining the experimental protocols used to determine these effects.

Core Signaling Pathways Modulated by Magnolol

Magnolol exerts its biological effects by modulating several key intracellular signaling cascades. The primary pathways identified in vitro include the Janus kinase (JAK)/extracellular signal-regulated kinase (ERK) pathway and the Ras/Raf/ERK pathway, which are crucial in regulating cellular processes such as steroidogenesis, cell cycle progression, and apoptosis.

In adrenal cells, Magnolol has been shown to induce corticosterone production by activating a specific signaling cascade. This pathway involves the sequential phosphorylation and activation of Janus tyrosine kinase 2 (JAK2), mitogen-activated protein kinase kinase (MEK), and extracellular signal-regulated kinase (ERK). The activation of this cascade ultimately leads to the phosphorylation of the cAMP response-element binding protein (CREB) and the increased expression of the steroidogenic acute regulatory protein (StAR), which is the rate-limiting step in steroidogenesis.[3]

Below is a diagram illustrating the Magnolol-induced signaling pathway in adrenal steroidogenesis.

In human urinary bladder cancer 5637 cells, Magnolol has been demonstrated to inhibit cell proliferation and induce G2/M phase cell cycle arrest.[4][5] This is achieved through the activation of the Ras/Raf/ERK signaling pathway, leading to the upregulation of the cyclin-dependent kinase inhibitor p27KIP1. The increased expression of p27KIP1 subsequently leads to a decrease in the levels of cyclin B1/Cdc2 complexes, which are essential for the G2/M transition, thereby halting cell cycle progression.[4][5]

The following diagram visualizes the Ras/Raf/ERK pathway initiated by Magnolol.

References

- 1. Aspirin, magnesium oxide combination | C9H8MgO5 | CID 171511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling pathways of magnolol-induced adrenal steroidogensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Magnolol elicits activation of the extracellular signal-regulated kinase pathway by inducing p27KIP1-mediated G2/M-phase cell cycle arrest in human urinary bladder cancer 5637 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Magnyl (Acetylsalicylic Acid and Magnesium Oxide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnyl is a pharmaceutical preparation containing acetylsalicylic acid (aspirin) as its primary active ingredient.[1][2] Certain formulations of this compound also include magnesium oxide.[3][4] Acetylsalicylic acid is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and antiplatelet properties.[5][6] Magnesium oxide is an inorganic compound that can be used as an antacid or a source of magnesium. This guide provides a detailed overview of the physical and chemical properties of the active components of this compound, their mechanisms of action, and relevant experimental protocols.

Physicochemical Properties of Active Ingredients

The quantitative physical and chemical properties of acetylsalicylic acid and magnesium oxide are summarized in the tables below for ease of comparison.

Acetylsalicylic Acid

Acetylsalicylic acid is a white, crystalline, weakly acidic substance.[2] It is stable in dry air but gradually hydrolyzes in the presence of moisture to yield acetic and salicylic acids.[4][7]

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| Molar Mass | 180.16 g/mol [1] |

| Melting Point | 135-136 °C[1][2] |

| Boiling Point | Decomposes at 140 °C[2][7] |

| Density | 1.40 g/cm³[7] |

| pKa | 3.5 at 25 °C[7] |

| Solubility in Water | Slightly soluble[1] |

| Solubility in Organic Solvents | Freely soluble in ethanol and ether[1] |

| Appearance | White, odorless crystalline powder[1] |

Magnesium Oxide

Magnesium oxide, or magnesia, is a white, hygroscopic solid mineral.[8][9] It occurs naturally as periclase and is a source of magnesium.[9]

| Property | Value |

| Molecular Formula | MgO[3][8] |

| Molar Mass | 40.304 g/mol [8][9] |

| Melting Point | 2,852 °C[3][9] |

| Boiling Point | 3,600 °C[3][9] |

| Density | 3.58 g/cm³[3][10] |

| Solubility in Water | Practically insoluble[3] |

| Solubility in Other Solvents | Soluble in acids and ammonium salt solutions; insoluble in alcohol[3][8] |

| Appearance | White powder[3][8] |

Mechanism of Action of Acetylsalicylic Acid

The primary mechanism of action of acetylsalicylic acid is the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins and thromboxanes, which are mediators of inflammation, pain, fever, and platelet aggregation.[11]

By acetylating a serine residue in the active site of COX enzymes, aspirin blocks their function.[6] The inhibition of COX-1 in platelets is particularly important for its antiplatelet effect. Since platelets lack a nucleus, they cannot synthesize new enzymes, and the effect of aspirin lasts for the lifespan of the platelet (approximately 8-12 days).[5] This leads to a reduction in the production of thromboxane A2, a potent promoter of platelet aggregation.[5]

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.[12]

Methodology:

-

Preparation: An excess amount of the solid compound (acetylsalicylic acid or magnesium oxide) is added to a specific volume of the solvent (e.g., water, buffer solutions at different pH values) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: The solid and liquid phases are separated by centrifugation or filtration. Care must be taken to avoid sorption of the solute onto the filter material.

-

Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14]

Assessment of Platelet Aggregation (Light Transmission Aggregometry)

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function and the effect of antiplatelet agents like acetylsalicylic acid.[15]

Methodology:

-

Sample Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 150-200g for 10-15 minutes).[16] Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed.

-

Instrumentation: The LTA instrument measures the transmission of light through a cuvette containing PRP. PPP is used to set the 100% light transmission baseline.

-

Assay: The PRP sample is placed in the aggregometer cuvette and stirred at 37°C. A platelet agonist (e.g., arachidonic acid, ADP, collagen) is added to induce aggregation.

-

Data Acquisition: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The instrument records this change in light transmission over time, generating an aggregation curve.

-

Analysis: The effect of an antiplatelet agent like acetylsalicylic acid can be quantified by comparing the aggregation response in the presence and absence of the drug.

Quantitative Analysis of Acetylsalicylic Acid in a Formulation

A common method for the quantitative analysis of acetylsalicylic acid in pharmaceutical tablets is back-titration.[17]

Methodology:

-

Sample Preparation: A known mass of finely powdered tablets is dissolved in a suitable solvent, such as ethanol.

-

Hydrolysis: A known excess of a standardized sodium hydroxide (NaOH) solution is added to the sample. The mixture is heated to ensure complete hydrolysis of the acetylsalicylic acid into salicylate and acetate.

-

Titration: The unreacted NaOH is then titrated with a standardized solution of a strong acid, such as sulfuric acid (H₂SO₄), using a suitable indicator like phenolphthalein.

-

Calculation: The amount of NaOH that reacted with the acetylsalicylic acid is determined by subtracting the amount of unreacted NaOH (determined by the back-titration) from the initial amount of NaOH added. This allows for the calculation of the mass of acetylsalicylic acid in the tablet sample. A blank titration without the sample is also performed to account for any potential side reactions.[17]

References

- 1. Acetylsalicylic Acid: Uses, Side Effects & Facts Explained [vedantu.com]

- 2. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]

- 3. Magnesium oxide | 1309-48-4 [chemicalbook.com]

- 4. Acetylsalicylic Acid | Uses, Preparation & Properties [allen.in]

- 5. Acetylsalicylic Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 7. Aspirin - Wikipedia [en.wikipedia.org]

- 8. Magnesium Oxide (MgO): Properties, Uses & Chemical Formula [vedantu.com]

- 9. Magnesium oxide - Wikipedia [en.wikipedia.org]

- 10. nanotrun.com [nanotrun.com]

- 11. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Solubility and Stability of Acetylsalicylic Acid Formulations (Magnyl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Acetylsalicylic Acid (ASA), the active pharmaceutical ingredient in products sometimes referred to by brand names such as Magnyl DAK and Cardiothis compound. These formulations often include an antacid, such as magnesium hydroxide, to mitigate gastrointestinal side effects. This guide will delve into the physicochemical properties of ASA, its degradation pathways, and the analytical methodologies used to assess its stability, with a particular focus on the impact of alkaline excipients.

Solubility Profile of Acetylsalicylic Acid

Acetylsalicylic Acid is a white, crystalline, weakly acidic substance with limited solubility in aqueous solutions. Its solubility is a critical factor in its formulation, dissolution, and bioavailability.

Table 1: Solubility of Acetylsalicylic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 3 mg/mL | [1] |

| Water | 25 | 1 part in 300 parts solvent | [2] |

| Water | 37 | 1 part in 100 parts solvent | [2] |

| Ethanol | Not Specified | 1 part in 5 parts solvent | [3] |

| Ether | Not Specified | 1 part in 17 parts solvent | [3] |

| Chloroform | Not Specified | 1 part in 25 parts solvent | [3] |

| Acetone | Not Specified | Freely Soluble | [4] |

| Benzene (cold) | Not Specified | Sparingly Soluble | [3] |

| Benzene (hot) | Not Specified | Very Soluble | [3] |

| Propylene Glycol | Not Specified | Poorly Soluble | [1][4] |

The solubility of ASA in water is temperature-dependent, increasing with a rise in temperature.[5] However, it's important to note that elevated temperatures also accelerate its degradation.[1] The presence of co-solvents like ethanol can significantly enhance the solubility of ASA.[6]

While ASA itself has low water solubility, its reaction with a base can convert it into its more soluble conjugate base.[3] This principle is relevant in formulations containing alkaline substances.

Stability of Acetylsalicylic Acid

The stability of Acetylsalicylic Acid is a major concern in the development of pharmaceutical formulations. The primary degradation pathway is hydrolysis, which is significantly influenced by pH, temperature, and moisture.

2.1. Degradation Pathways

The main degradation reaction for ASA is hydrolysis, where the ester linkage is cleaved to yield salicylic acid and acetic acid.[1] This reaction can be catalyzed by both acids and bases, but it is significantly more rapid under alkaline conditions.[3] The presence of moisture is a critical factor in initiating hydrolysis.[1]

Caption: Primary degradation pathway of Acetylsalicylic Acid.

2.2. Factors Affecting Stability

-

pH: The rate of ASA hydrolysis is highly pH-dependent, with the minimum rate observed in the acidic pH range of 2-3.[7]

-

Temperature: Increased temperature accelerates the rate of hydrolysis.

-

Moisture: The presence of water is essential for the hydrolytic degradation of ASA.[1]

-

Alkaline Substances: Formulations containing alkaline excipients, such as magnesium hydroxide or magaldrate, have been shown to increase the rate of ASA decomposition and reduce its shelf-life.[8]

-

Light: Direct sunlight exposure can lead to further degradation of ASA.

Table 2: Stability of Acetylsalicylic Acid Under Various Conditions

| Condition | Observation | Reference |

| High Humidity | Significant reduction in ASA recovery (to as low as 81.10%) | |

| Temperatures > 25°C | Notable deviations from control values | |

| Reduced Temperatures (<8°C) | Better stability | |

| Direct Sunlight | Reduced recovery values (as low as 82.5%) | |

| In the presence of alkaline moieties (magaldrate) | Increased rate of decomposition and reduced shelf-life (13.5 months vs. 35 months for plain aspirin) | [8] |

Experimental Protocols

3.1. Solubility Determination of Acetylsalicylic Acid

A common method to determine the solubility of ASA involves the shake-flask method followed by quantification using a stability-indicating analytical technique like HPLC.

-

Preparation of Saturated Solutions: An excess amount of Acetylsalicylic Acid is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solids. The filtrate is then diluted appropriately with a suitable solvent.

-

Quantification: The concentration of ASA in the diluted sample is determined using a validated HPLC method.[2]

References

- 1. japer.in [japer.in]

- 2. One moment, please... [fip.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. (653g) Solubilty of Acetylsalicylic Acid in Some Organic Solvents | AIChE [proceedings.aiche.org]

- 5. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Stability studies of aspirin-magaldrate double layer tablets [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Magnolol Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolol, a neolignan isolated from the bark of Magnolia officinalis, has garnered significant attention in pharmacological research due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the molecular interactions of magnolol with its biological targets is crucial for elucidating its mechanisms of action and for the rational design of novel therapeutics. In silico modeling techniques provide a powerful and cost-effective approach to investigate these interactions at an atomic level, offering insights that can guide further experimental studies.

This technical guide provides an in-depth overview of the in silico modeling of magnolol interactions. It summarizes key quantitative data, details relevant experimental protocols, and visualizes important signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Insights into Magnolol's Biological Activity

The following tables summarize the reported in vitro and in silico quantitative data for magnolol against various biological targets. This data is essential for parameterizing and validating computational models.

Table 1: In Vitro Inhibitory and Agonist Activities of Magnolol

| Target | Assay Type | Value | Reference |

| Cytochrome P450 1A (CYP1A) | Inhibition (IC₅₀) | 1.62 µM | [1] |

| Cytochrome P450 2C (CYP2C) | Inhibition (IC₅₀) | 5.56 µM | [1] |

| Cytochrome P450 3A (CYP3A) | Inhibition (IC₅₀) | 35.0 µM | [1] |

| Cytochrome P450 2B6 (CYP2B6) | Inhibition (IC₅₀) | 28.68 µM | [1] |

| Cytochrome P450 2C | Hydroxylation Inhibition (IC₅₀) | 41.48 µM | [1] |

| Cytochrome P450 2D6 | Inhibition (IC₅₀) | 65.42 µM | [1] |

| Cytochrome P450 2E1 | Inhibition (IC₅₀) | 67.93 µM | [1] |

| Cytochrome P450 3A4 | Inhibition (IC₅₀) | 52.36 µM | [1] |

| Cannabinoid Receptor 2 (CB₂) | Partial Agonist (EC₅₀) | 3.28 µM | [1][2] |

| Cannabinoid Receptor 1 (CB₁) | Partial Agonist (EC₅₀) | 18.3 µM | [2] |

| Retinoid X Receptor α (RXRα) | Dual Agonist (EC₅₀) | 10.4 µM | [2][3] |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Dual Agonist (EC₅₀) | 17.7 µM | [2][3] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition (IC₅₀) | 24.6 µM | [1] |

| α-glucosidase | Inhibition (IC₅₀) | 2.0 µM | [1] |

| Glioblastoma (GBM8401) cells | Cytotoxicity (IC₅₀) | 25 µM (48h) | [4] |

| Glioblastoma (BP-5) cells | Cytotoxicity (IC₅₀) | 150 µM (48h) | [4] |

| H460, HCC827, H1975 cancer cell lines | Antiproliferative (IC₅₀ of derivative) | 0.63 - 0.93 µM | [5] |

| MDA-MB-231 cancer cell line | Antiproliferative (IC₅₀ of derivative) | 20.43 µM | [5] |

| HeLa, T47D, MCF-7 cancer cell lines | Antiproliferative (IC₅₀ of derivative) | 1.71, 0.91, 3.32 µM | [5] |

Table 2: Binding Affinity and Inhibition Constants of Magnolol

| Target | Parameter | Value | Reference |

| Cytochrome P450 1A (CYP1A) | Kᵢ (uncompetitive) | 1.09-12.0 µM | [1] |

| Cytochrome P450 2C (CYP2C) | Kᵢ (competitive) | 10.0-15.2 µM | [1] |

| Cytochrome P450 3A (CYP3A) | Kᵢ (competitive) | 93.7-183 µM | [1] |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Kᵢ | 2.04 µM | [1] |

| UGT1A7 | Kᵢ | 0.487 µM | [1] |

| UGT1A9 | Kᵢ | 0.048 µM | [1] |

| Cannabinoid Receptor 2 (CB₂) | Kᵢ | 1.44 µM | [2] |

| Cannabinoid Receptor 1 (CB₁) | Kᵢ | 3.15 µM | [2] |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Kₐ (qualitative) | Honokiol > Magnolol | [6] |

Signaling Pathways and Experimental Workflows

Visualizing complex biological and computational processes is essential for a clear understanding of the underlying mechanisms and methodologies. The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by magnolol and a typical workflow for in silico drug discovery.

Signaling Pathways

Caption: Magnolol signaling pathways in metabolic regulation and cancer.

Experimental Workflows

Caption: A generalized workflow for in silico drug discovery.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico research. The following sections outline the key steps for the computational experiments discussed in this guide.

Homology Modeling of a Target GPCR

Objective: To generate a three-dimensional model of a G protein-coupled receptor (GPCR) for which no experimental structure is available, using the structure of a related protein as a template.

Methodology:

-

Template Selection:

-

The amino acid sequence of the target GPCR is used as a query to search the Protein Data Bank (PDB) using a tool like BLAST.

-

Templates are selected based on sequence identity (typically >30%), sequence similarity, and the quality of the crystal structure (resolution, R-factor). For GPCRs, multiple templates may be used to model different domains of the receptor.[7]

-

-

Sequence Alignment:

-

The target sequence is aligned with the template sequence(s). This is a critical step, and manual adjustments may be necessary, especially in the loop regions, to ensure correct alignment of conserved motifs.[7]

-

-

Model Building:

-

Loop Refinement:

-

The loop regions, which are often the most variable and difficult to model, are subjected to refinement using algorithms that explore a wide conformational space to find the most energetically favorable conformation.

-

-

Model Validation:

-

The quality of the generated model is assessed using tools like PROCHECK for stereochemical quality (Ramachandran plot analysis) and energy-based scoring functions. The model can also be validated by its ability to discriminate known ligands from decoys in a docking study.[7]

-

Molecular Docking of Magnolol

Objective: To predict the binding mode and estimate the binding affinity of magnolol to its target protein.

Methodology:

-

Protein Preparation:

-

The 3D structure of the target protein (either from homology modeling or the PDB) is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site can be identified from the position of a co-crystallized ligand or using pocket-finding algorithms.

-

-

Ligand Preparation:

-

The 3D structure of magnolol is generated and its energy is minimized using a suitable force field (e.g., MMFF94). Tautomeric and ionization states at physiological pH are considered.

-

-

Docking Simulation:

-

A docking program such as AutoDock Vina or Glide is used to place the flexible magnolol molecule into the rigid or flexible binding site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

-

-

Pose Analysis and Selection:

-

The resulting docking poses are clustered and ranked based on their scores. The top-ranked poses are visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between magnolol and the protein. The pose that is most consistent with available experimental data (e.g., structure-activity relationships) is selected as the most likely binding mode.[10]

-

Molecular Dynamics Simulation

Objective: To study the dynamic behavior of the magnolol-protein complex over time and to obtain a more accurate estimate of the binding free energy.

Methodology:

-

System Setup:

-

The docked magnolol-protein complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system. The system is then parameterized using a force field such as AMBER or CHARMM.

-

-

Energy Minimization:

-

The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent molecules to relax around the protein-ligand complex.

-

-

Production Run:

-

A long molecular dynamics simulation (typically nanoseconds to microseconds) is run to generate a trajectory of the atomic motions of the system over time.[11]

-

-

Trajectory Analysis:

-

The trajectory is analyzed to study the stability of the complex, the conformational changes in the protein and ligand, and the dynamics of the intermolecular interactions. Binding free energies can be calculated from the trajectory using methods like MM/PBSA or MM/GBSA.

-

In Silico ADME Prediction

Objective: To predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of magnolol to assess its drug-likeness.

Methodology:

-

Descriptor Calculation:

-

A set of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) are calculated from the 2D or 3D structure of magnolol.

-

-

Model Application:

-

Property Prediction:

-

The models predict various ADME properties, such as:

-

Absorption: Oral bioavailability, Caco-2 permeability.

-

Distribution: Plasma protein binding, blood-brain barrier penetration.

-

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

-

Excretion: Clearance rate.

-

Toxicity: Potential for hERG inhibition, mutagenicity.

-

-

-

Analysis and Interpretation:

-

The predicted ADME profile of magnolol is analyzed to identify potential liabilities that may need to be addressed in the drug development process. For instance, poor predicted oral bioavailability might suggest the need for formulation strategies or chemical modification.

-

Conclusion

In silico modeling offers a powerful suite of tools for investigating the molecular interactions of bioactive compounds like magnolol. By integrating computational approaches with experimental data, researchers can gain a deeper understanding of their mechanisms of action, predict their pharmacological properties, and accelerate the discovery of new and improved therapeutics. This guide provides a foundational framework for applying these techniques to the study of magnolol and other natural products.

References

- 1. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnolol | 528-43-8 [chemicalbook.com]

- 3. abmole.com [abmole.com]

- 4. Magnolol Induces the Extrinsic/Intrinsic Apoptosis Pathways and Inhibits STAT3 Signaling-Mediated Invasion of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Magnolol and its semi-synthetic derivatives: a comprehensive review of anti-cancer mechanisms, pharmacokinetics, and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity character analysis of magnolol and honokiol based on stepwise frontal analysis coupled with cell membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Homology Modeling of Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G Protein-Coupled Receptor (GPCR) – Meiler Lab [meilerlab.org]

- 9. research.aston.ac.uk [research.aston.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Biological Pathway Analysis of Magnyl (Acetylsalicylic Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biological pathways modulated by Magnyl, a formulation of acetylsalicylic acid. The document details the mechanism of action, summarizes key quantitative data from clinical studies, and provides methodological insights into the cited experiments.

Core Mechanism of Action: Inhibition of Cyclooxygenase

Acetylsalicylic acid, the active component of this compound, exerts its primary therapeutic effects through the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] This inhibition is achieved via the acetylation of a serine residue within the active site of the COX enzyme.[1] This covalent modification permanently deactivates the enzyme, preventing it from converting arachidonic acid into its downstream inflammatory and signaling mediators, prostaglandins and thromboxanes.[1][2]

The inhibition of COX-1 in platelets is particularly significant. Platelets, being anucleated, are unable to synthesize new COX-1 enzyme. Consequently, the effect of acetylsalicylic acid on a platelet persists for its entire lifespan (approximately 8-10 days). This sustained inhibition of COX-1 in platelets leads to a reduction in the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[2]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of acetylsalicylic acid on the cyclooxygenase pathway.

Quantitative Data Summary

A randomized, double-blind, cross-over study involving 12 healthy volunteers investigated the effects of a daily 75 mg dose of plain acetylsalicylic acid (this compound) over a two-week period.[2] The following table summarizes the key findings regarding its impact on platelet function.

| Parameter | Effect of this compound (75 mg/day) |

| Platelet Aggregation | Significantly Depressed[2] |

| Thromboxane Formation | Significantly Depressed[2] |

| Bleeding Time | Significantly Prolonged[2] |

Experimental Protocol: Platelet Function Analysis

The following methodology was employed in the clinical trial to assess the impact of this compound on platelet function[2].

Study Design:

-

A randomized, double-blind, cross-over study design was utilized.

-

12 healthy volunteers participated in the study.

-

Participants were administered 75 mg of this compound daily for a period of two weeks.

-

A wash-out period of two weeks separated the treatment periods.

Platelet Aggregation and Thromboxane Formation Assays:

-

Blood Collection: Venous blood was collected from subjects.

-

Platelet-Rich Plasma (PRP) Preparation: PRP was prepared by centrifugation of the whole blood.

-

Platelet Aggregation Measurement: Platelet aggregation was induced in PRP by the addition of arachidonic acid. The change in light transmission, corresponding to the degree of aggregation, was measured using an aggregometer.

-

Thromboxane B2 (TXB2) Measurement: The stable metabolite of thromboxane A2, TXB2, was quantified in the serum using radioimmunoassay (RIA) to determine the level of thromboxane formation.

Bleeding Time Measurement:

-

The bleeding time was determined using a standardized template method (e.g., the Ivy method), where a small, standardized incision is made on the forearm, and the time until bleeding ceases is recorded.

Experimental Workflow Diagram

The diagram below outlines the workflow for the clinical investigation of this compound's effect on platelet function.

Conclusion

This compound, through its active ingredient acetylsalicylic acid, functions as a potent and irreversible inhibitor of the cyclooxygenase enzymes. This mechanism effectively reduces the production of prostaglandins and thromboxanes, leading to measurable anti-inflammatory, analgesic, and anti-platelet effects. The clinical data robustly supports the significant impact of low-dose this compound on depressing platelet aggregation and thromboxane formation, while prolonging bleeding time. The detailed experimental protocols provide a foundation for the replication and further investigation of these biological effects, which are critical for drug development and clinical application.

References

Early-Stage Research on Semaglutide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research and development of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. The document focuses on the core preclinical and early clinical findings that have elucidated its mechanism of action, efficacy, and safety profile.

Introduction

Semaglutide is a potent, long-acting GLP-1 analogue developed for the treatment of type 2 diabetes and obesity.[1][2] Its molecular structure is modified to enhance its half-life, allowing for once-weekly administration.[3] Early research has been pivotal in understanding its multifaceted mechanism of action, which extends beyond glycemic control to include effects on appetite regulation, cardiovascular health, and cellular metabolism.[1][4] This guide will detail the foundational studies that have paved the way for its clinical application.

Mechanism of Action

Semaglutide exerts its effects by mimicking the endogenous incretin hormone GLP-1 and activating GLP-1 receptors (GLP-1R) in various tissues.[3][5] This activation triggers a cascade of intracellular signaling pathways that collectively contribute to its therapeutic effects.

Pancreatic Effects: Glucose-Dependent Insulin Secretion and Glucagon Suppression

In pancreatic β-cells, the binding of Semaglutide to GLP-1R initiates G-protein-coupled signaling, leading to the activation of adenylate cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4][5] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP 2 (EPAC2).[4][6] This cascade enhances glucose-dependent insulin biosynthesis and secretion.[4][7]

Simultaneously, Semaglutide suppresses the release of glucagon from pancreatic α-cells, particularly in the postprandial state, which helps to reduce hepatic gluconeogenesis and maintain glucose homeostasis.[3][4]

Central Nervous System Effects: Appetite Regulation

Semaglutide crosses the blood-brain barrier and activates GLP-1Rs in brain regions associated with appetite control, such as the hypothalamus.[7] This central action leads to increased satiety, reduced hunger, and a decrease in energy intake, contributing significantly to weight loss.[3][5][7]

Cellular Signaling Pathways

Several key signaling pathways are modulated by Semaglutide:

-

PI3K/AKT Pathway: Activation of this pathway promotes β-cell proliferation and reduces apoptosis, contributing to improved pancreatic function.[4][6]

-

AMPK/SIRT1 Pathway: This pathway is involved in improving insulin sensitivity and may play a role in the browning of adipose tissue.[4]

-

cAMP/PKA Pathway: As mentioned, this is the primary pathway for enhancing insulin secretion.[7]

Preclinical Research

A substantial body of preclinical evidence, primarily from rodent models, has characterized the initial efficacy and safety of Semaglutide.[1][8]

Animal Models and Efficacy

In diet-induced obese (DIO) mice, oral Semaglutide demonstrated a rapid decrease in blood glucose and cumulative food intake.[9][10] Daily administration over several days resulted in reduced body weight gain and daily food intake.[9] Studies in diabetic mice have also shown expected pharmacological responses.[11]

Safety and Toxicology

Nonclinical toxicity studies were conducted in mice, rats, and monkeys.[11] The primary findings at exposures significantly higher than clinical levels included liver necrosis and C-cell hyperplasia in mice, and ECG abnormalities in monkeys.[11] Carcinogenicity studies in rodents indicated a risk for thyroid C-cell tumors, a finding common to other GLP-1 receptor agonists.[11] Genetic toxicity studies showed no evidence of genotoxic potential.[11]

Early-Stage Clinical Research

Phase 1 clinical trials have been instrumental in defining the pharmacokinetic, pharmacodynamic, and safety profile of Semaglutide in humans.

Pharmacokinetics

A Phase 1 trial in healthy Chinese subjects demonstrated that once-daily oral Semaglutide resulted in dose-dependent increases in plasma concentration at steady state.[12] The long half-life of approximately one week for the subcutaneous formulation supports once-weekly dosing.[3]

Pharmacodynamics and Efficacy

In the same Phase 1 trial, oral Semaglutide was associated with significant reductions in body weight and fasting plasma glucose compared to placebo.[12] The PIONEER 1 trial, a Phase 3a study, showed that oral Semaglutide monotherapy led to superior and clinically relevant improvements in HbA1c and body weight loss versus placebo in patients with type 2 diabetes.[13]

Safety and Tolerability

The safety profile of Semaglutide in early clinical trials has been consistent with the GLP-1 receptor agonist class.[12] The most frequently reported adverse events are gastrointestinal disorders, which are typically mild to moderate and transient.[12][13] No severe hypoglycemic events were reported in the early trials with monotherapy.[12]

Data Presentation

Table 1: Summary of Preclinical Efficacy in Diet-Induced Obese (DIO) Mice

| Parameter | Oral Semaglutide (0.23 mg/kg) | Oral Semaglutide (0.7 mg/kg) | Control (DW) |

| Blood Glucose | Rapidly decreased | More potent decrease | No significant change |

| Cumulative Food Intake (4h) | Significantly reduced | Greater reduction | No significant change |

| Daily Food Intake (Day 1-3) | Significantly decreased | Greater reduction | No significant change |

| Body Weight Gain (Day 2-3) | Significantly reduced | Greater reduction | No significant change |

Data synthesized from a study in DIO mice.[9][10]

Table 2: Key Pharmacokinetic Parameters of Oral Semaglutide in Healthy Chinese Subjects (Steady State)

| Dose | AUC0-24h,sema,SS (h·nmol/L) | Cmax,sema,SS (nmol/L) |

| 3 mg | 233 | Not specified |

| 7 mg | 552 | Not specified |

| 14 mg | 1288 | Not specified |

AUC0-24h,sema,SS: Area under the semaglutide concentration-time curve over a dosing interval at steady state. Cmax,sema,SS: Maximum observed semaglutide plasma concentration at steady state. Data from a Phase 1 clinical trial.[12]

Table 3: Change from Baseline in Efficacy Endpoints in PIONEER 1 Trial (Week 26)

| Endpoint | Oral Semaglutide (3 mg) | Oral Semaglutide (7 mg) | Oral Semaglutide (14 mg) | Placebo |

| HbA1c (%) | -0.6 | -0.9 | -1.1 | +0.2 |

| Body Weight (kg) | -1.5 | -2.3 | -3.7 | -1.4 |

Data from the PIONEER 1 randomized clinical trial.[13]

Experimental Protocols

Preclinical Study: Oral Semaglutide in Diet-Induced Obese (DIO) Mice

-

Animal Model: Male DIO mice (C57BL/6J) aged 30 weeks with an average body weight of 50g.[9]

-

Housing: Mice were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to a high-fat diet and water, except during fasting periods.[9]

-

Drug Preparation and Administration: Oral Semaglutide was prepared at doses equivalent to clinical doses in humans (0.23 mg/kg equivalent to 14 mg).[9] The drug was administered via oral gavage in a small volume of distilled water (DW) after a period of fasting and water deprivation to mimic human protocols.[9][10]

-

Experimental Design: Mice were divided into treatment and control groups. The acute effects were measured by monitoring blood glucose and cumulative food intake at 4 hours post-injection. For sub-chronic effects, once-daily injections were given for 3 days, and daily food intake and body weight were monitored.[9]

-

Data Analysis: Data were presented as mean ± SEM. Statistical significance was determined using one-way ANOVA followed by Dunnett's multiple comparisons test.[9]

Clinical Trial: Phase 1 Study of Oral Semaglutide in Healthy Subjects

-

Study Design: A single-center, randomized, double-blind, placebo-controlled, multiple-dose trial.[12]

-

Participants: 32 healthy Chinese adults were randomized to receive either oral Semaglutide or a placebo.[12]

-

Intervention: Participants received once-daily oral Semaglutide, with the dose escalating from 3 mg to 14 mg, or a placebo for 12 weeks.[12]

-

Pharmacokinetic Assessments: Blood samples were collected at regular intervals during the treatment and follow-up periods to determine Semaglutide plasma concentrations. The primary endpoint was the area under the concentration-time curve over a 24-hour dosing interval at a steady state (AUC0-24h,sema,SS).[12]

-

Pharmacodynamic Assessments: Secondary endpoints included changes in body weight and fasting plasma glucose from baseline to the end of treatment.[12]

-

Safety Assessments: Safety and tolerability were assessed by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[12]

Visualizations

Caption: Semaglutide's primary signaling pathways in pancreatic β-cells.

Caption: Experimental workflow for preclinical evaluation in DIO mice.

Caption: Logical flow of a Phase 1 clinical trial for oral Semaglutide.

References

- 1. Spotlight on the Mechanism of Action of Semaglutide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semaglutide - Wikipedia [en.wikipedia.org]

- 3. Semaglutide Mechanism of Action: How GLP-1 Works | Fella Health [fellahealth.com]

- 4. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. A phase 1, randomized, double-blind, placebo-controlled trial investigating the pharmacokinetics, pharmacodynamics, safety and tolerability of oral semaglutide in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

Magnyl (Human Chorionic Gonadotropin Formulation)

An in-depth analysis of the therapeutic targets of Magnyl reveals that the name is associated with two distinct pharmaceutical products. One is a formulation containing Human Chorionic Gonadotropin (HCG) utilized in post-cycle therapy following anabolic steroid use. The other is a formulation of acetylsalicylic acid (ASA), commonly known as aspirin, sometimes in combination with magnesium oxide, used for its antiplatelet effects. This guide provides a detailed technical overview of the core therapeutic targets for both of these formulations, tailored for researchers, scientists, and drug development professionals.

Therapeutic Target: Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR)

The primary therapeutic target of the HCG-based formulation of this compound is the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR), a G protein-coupled receptor. In males, HCG mimics the action of luteinizing hormone (LH), which is naturally produced by the pituitary gland.[1][2][3] The binding of HCG to LHCGR on the Leydig cells of the testes stimulates the production and release of testosterone.[1][4] This mechanism is particularly relevant for individuals who have experienced suppression of endogenous testosterone production due to the use of anabolic-androgenic steroids (AAS).[2][4] By activating the LHCGR, this compound aims to restore testicular function and testosterone levels.[1][2]

Quantitative Data

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of Human Chorionic Gonadotropin.

Table 1: Pharmacokinetic Parameters of Human Chorionic Gonadotropin (hCG)

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Half-life (t½) | ~30 hours | Single subcutaneous or intramuscular injection | [3] |

| Time to Peak Concentration (Tmax) | 12-24 hours | Single subcutaneous injection of 125 µg recombinant hCG | [5] |

| Peak Testosterone Concentration | 72-96 hours post-administration | Following HCG administration |[3] |

Table 2: Hormonal Recovery in Post-Cycle Therapy (PCT) with Clomiphene and hCG

| Parameter | No Treatment | Clomiphene Monotherapy | Clomiphene + hCG | Reference |

|---|---|---|---|---|

| Normozoospermia at 12 months | 58.6% | 69.2% | 87.5% | [6] |

| Testicular Volume Increase (≥20%) | 6.9% | N/A | 70.8% |[6] |

Experimental Protocols

Protocol 1: Evaluation of Hormonal Recovery in Post-Cycle Therapy

This protocol outlines a study to assess the efficacy of HCG in restoring hormonal balance after a cycle of anabolic-androgenic steroids.

-

Subject Recruitment: Recruit male subjects who have recently completed a cycle of AAS and exhibit symptoms of hypogonadism.

-

Baseline Assessment: Collect baseline data including serum levels of total testosterone, luteinizing hormone (LH), follicle-stimulating hormone (FSH), and estradiol. Conduct a semen analysis to assess sperm count and motility.

-

Treatment Protocol: Administer HCG at a dose of 1500 IU subcutaneously three times a week, in combination with an oral selective estrogen receptor modulator (SERM) like clomiphene citrate (25 mg/day).[6]

-

Monitoring: Monitor serum hormone levels every 4 weeks throughout the treatment period. Repeat semen analysis at 3 and 6 months.

-

Data Analysis: Compare the hormonal and seminal parameters at different time points with the baseline values to evaluate the effectiveness of the therapy.

Visualizations

This compound (Acetylsalicylic Acid Formulation)

Therapeutic Target: Cyclooxygenase (COX) Enzymes

The primary therapeutic targets of the acetylsalicylic acid (ASA)-based formulation of this compound are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][4] Aspirin acts as an irreversible inhibitor of these enzymes by acetylating a serine residue in their active site.[3] The inhibition of COX-1 in platelets is crucial for its antiplatelet effect.[3] COX-1 is responsible for the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[3] By irreversibly inhibiting platelet COX-1, this compound reduces TXA2 production for the entire lifespan of the platelet, thereby decreasing the risk of thrombus formation.[3]

Quantitative Data

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of Acetylsalicylic Acid.

Table 3: Pharmacokinetic Parameters of Acetylsalicylic Acid (500 mg oral dose)

| Formulation | Tmax (min) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |

|---|---|---|---|---|

| Plain Tablet | 45 | 4.4 | 10.3 | [7] |

| Micronized Tablet | 17.5 | 13.8 | 9.9 |[7] |

Table 4: Inhibitory Potency of Aspirin on COX Enzymes

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| COX-1 | ~3.5 | [8] |

| COX-2 | ~30 |[8] |

Experimental Protocols

Protocol 2: Platelet Aggregation Assay

This protocol describes the use of light transmittance aggregometry (LTA) to assess the effect of this compound on platelet function.

-

Sample Preparation: Collect whole blood from subjects into tubes containing 3.2% sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Aggregation Measurement: Place a cuvette with PRP into an aggregometer and establish a baseline reading. Add a platelet agonist, such as arachidonic acid (1 mM) or collagen (2 µg/mL), to induce aggregation.[9]

-

Data Recording: The aggregometer measures the change in light transmittance as platelets aggregate. The extent of aggregation is recorded over a set period (e.g., 5-10 minutes).

-

Data Analysis: Compare the aggregation curves of samples from subjects treated with this compound to those from untreated subjects to determine the inhibitory effect of the drug.

Protocol 3: Thromboxane B2 (TXB2) Measurement by ELISA

This protocol outlines the quantification of TXB2, a stable metabolite of TXA2, in plasma or serum using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Sample Collection: Collect blood samples and prepare plasma or serum. Store samples at -80°C until analysis.

-

Assay Procedure:

-

Add standards and samples to the wells of a microplate pre-coated with an anti-TXB2 antibody.

-

Add a fixed amount of HRP-labeled TXB2 to each well. This will compete with the TXB2 in the sample for binding to the antibody.

-

Incubate the plate, then wash to remove unbound reagents.

-

Add a substrate solution that reacts with the HRP to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[10][11]

-

-

Data Analysis: The intensity of the color is inversely proportional to the concentration of TXB2 in the sample. Calculate the TXB2 concentration by comparing the sample absorbance to a standard curve.

Visualizations

References

- 1. hCG for Men: Uses, Safety, and Side Effects [healthline.com]

- 2. Human chorionic gonadotropin - Wikipedia [en.wikipedia.org]

- 3. HCG / Human Chorionic Gonadotropin for Male Infertility — Male Infertility Guide [maleinfertilityguide.com]

- 4. dopinglinkki.fi [dopinglinkki.fi]

- 5. First‐in‐human trial assessing the pharmacokinetic‐pharmacodynamic profile of a novel recombinant human chorionic gonadotropin in healthy women and men of reproductive age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. benchchem.com [benchchem.com]

- 11. resources.rndsystems.com [resources.rndsystems.com]

Magnolol's Role in Cellular Signaling: A Technical Guide for Researchers

An In-depth Examination of the Core Signaling Pathways Modulated by Magnolol, a Promising Natural Compound for Therapeutic Development.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnolol, a bioactive neolignan compound isolated from the bark of Magnolia officinalis, has garnered significant scientific interest for its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, neuroprotective, and antioxidant effects. The therapeutic potential of magnolol is largely attributed to its ability to modulate a complex network of intracellular signaling pathways, thereby influencing fundamental cellular processes such as proliferation, apoptosis, and inflammation. This technical guide provides a comprehensive overview of the core signaling pathways affected by magnolol, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions. The information herein is intended to serve as a valuable resource for researchers investigating the therapeutic applications of magnolol and for professionals involved in the development of novel drug candidates.

Core Signaling Pathways Modulated by Magnolol

Magnolol exerts its pleiotropic effects by targeting several critical signaling cascades. The most well-documented of these are the Janus kinase/signal transducer and activator of transcription (JAK/STAT), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in cell growth, differentiation, and immune responses.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Magnolol has been shown to inhibit the JAK/STAT pathway, contributing to its anti-inflammatory and anti-cancer properties.[1][2]

Magnolol can attenuate the phosphorylation of JAK2 and STAT3, key components of this pathway.[1][2] This inhibition prevents the nuclear translocation of STAT3, where it would otherwise regulate the expression of target genes involved in cell survival and proliferation.[1]

Diagram of the Magnolol-Inhibited JAK/STAT Signaling Pathway:

Caption: Magnolol inhibits the JAK/STAT pathway by preventing JAK2 phosphorylation.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Magnolol has been demonstrated to be a potent inhibitor of the NF-κB signaling cascade.[3][4]

Magnolol's inhibitory action on this pathway involves the suppression of IκB kinase (IKK) activity, which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[3] This sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and the transcription of pro-inflammatory and pro-survival genes.[3][5]

Diagram of Magnolol's Inhibition of the NF-κB Pathway:

References

- 1. Frontiers | Magnolol Attenuates Right Ventricular Hypertrophy and Fibrosis in Hypoxia-Induced Pulmonary Arterial Hypertensive Rats Through Inhibition of the JAK2/STAT3 Signaling Pathway [frontiersin.org]

- 2. Magnolol Attenuates Right Ventricular Hypertrophy and Fibrosis in Hypoxia-Induced Pulmonary Arterial Hypertensive Rats Through Inhibition of the JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of PKCδ/NF-κB Signaling and Apoptosis Induction through Extrinsic/Intrinsic Pathways Are Associated with Magnolol-Inhibited Tumor Progression in Colorectal Cancer In Vitro and In Vivo [mdpi.com]

- 5. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Magnyl (hCG) Solution Preparation

Topic: Standard Protocol for Magnyl (Human Chorionic Gonadotropin - hCG) Solution Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Human Chorionic Gonadotropin (hCG), commercially available as this compound, is a glycoprotein hormone essential in various research and clinical applications.[1][2] Produced by the placenta during pregnancy, its primary biological function is to maintain the corpus luteum.[1][3] In a laboratory setting, hCG is a critical reagent for in vitro and in vivo studies related to reproductive biology, oncology, and endocrinology. Structurally, hCG is a heterodimer composed of an alpha and a beta subunit.[1][4] It exerts its biological effects by mimicking Luteinizing Hormone (LH) and binding to the LH/hCG receptor.[2] Proper preparation of this compound (hCG) solution from its lyophilized form is crucial to preserve its biological activity and ensure experimental reproducibility.[5][6] These application notes provide a detailed, standardized protocol for the reconstitution, handling, and storage of this compound solution for research use.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and storage of this compound (hCG) solution.

Table 1: Reconstitution Parameters for Lyophilized this compound (hCG)

| Parameter | Value/Recommendation | Source(s) |

| Typical Vial Strengths | 5,000 IU, 10,000 IU | [5] |

| Recommended Diluent | Sterile Water for Injection, Bacteriostatic Water (0.9% Benzyl Alcohol), Sterile Saline (0.56% NaCl) | [5][7] |

| Reconstitution Volume | 1 mL to 10 mL, depending on desired final concentration | [5][7][8] |

| Recommended Final Concentration (Research) | ≥ 100 µg/mL or ≥ 1 mg/mL for stock solutions | [1][4][9] |

| Mixing Technique | Gentle swirling or rolling; DO NOT SHAKE | [5][6] |

| Appearance of Reconstituted Solution | Clear and colorless | [5] |

Table 2: Storage and Stability of this compound (hCG)

| Form | Storage Temperature | Duration of Stability | Special Considerations | Source(s) |

| Lyophilized Powder | Room Temperature or Refrigerated (-18°C to -20°C for long-term) | Up to 3 weeks at room temp; extended when refrigerated/frozen | Store desiccated | [1][2][4] |

| Reconstituted Solution | 2°C to 8°C (Refrigerated) | 30 to 60 days (with bacteriostatic water) | Protect from light | [2][5] |

| Reconstituted Solution (for future use) | ≤ -18°C (Frozen) | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Adding a carrier protein (0.1% HSA or BSA) is recommended for long-term storage. | [1][3][4] |

Experimental Protocols

Protocol 1: Standard Reconstitution of Lyophilized this compound (hCG)

This protocol outlines the standard procedure for reconstituting lyophilized this compound for general research applications.

Materials:

-

Vial of lyophilized this compound (e.g., 5,000 IU or 10,000 IU)

-

Vial of sterile diluent (e.g., Bacteriostatic Water for Injection)

-

Sterile syringe (3 mL or 5 mL) with a sterile needle (18-22 gauge)

-

Alcohol swabs

-

Sharps container for disposal

Procedure:

-

Preparation: Ensure all materials are readily accessible on a clean and disinfected surface. Wash hands thoroughly.[7][8]

-

Vial Inspection: Inspect the this compound and diluent vials. Do not use if the packaging is damaged or the expiration date has passed.

-

Sterilization: Remove the protective caps from both the this compound and diluent vials. Swab the rubber stoppers of both vials with an alcohol swab and allow them to air dry.[8]

-

Diluent Aspiration: Attach the needle to the syringe. Draw a volume of air into the syringe equal to the volume of diluent to be withdrawn. Pierce the rubber stopper of the diluent vial and inject the air. Invert the vial and withdraw the desired volume of diluent (e.g., 1 mL).[8]

-

Reconstitution: Slowly inject the diluent into the vial of lyophilized this compound, directing the stream against the side of the vial to minimize foaming.[7]

-

Dissolution: Gently swirl the vial until the powder is completely dissolved.[5][8] Do not shake , as this can cause denaturation of the protein.[6] The resulting solution should be clear and free of particulate matter.[5]

-

Storage: If not for immediate use, store the reconstituted solution in a refrigerator at 2°C to 8°C.[2][5] For long-term storage, it is recommended to aliquot the solution into smaller volumes and freeze at -20°C or below to avoid repeated freeze-thaw cycles.[3][4]

Visualizations

Experimental Workflow: this compound (hCG) Solution Preparation

References

- 1. researchgate.net [researchgate.net]

- 2. Human LH and hCG stimulate differently the early signalling pathways but result in equal testosterone synthesis in mouse Leydig cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of hormone action: luteinizing hormone receptors and second-messenger pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Magnolol in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolol, a bioactive neolignan compound isolated from the bark and seed cones of Magnolia officinalis, has garnered significant attention in biomedical research. Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects, make it a compound of interest for therapeutic development. These application notes provide a comprehensive guide for the utilization of magnolol in in vitro cell culture experiments, detailing its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

Magnolol exerts its cellular effects through the modulation of multiple signaling pathways, often leading to the induction of apoptosis and cell cycle arrest in cancer cells, while exhibiting minimal toxicity to normal cells.[1] Key pathways affected include:

-

PI3K/Akt/mTOR Pathway: Magnolol has been shown to inhibit this critical survival pathway, leading to decreased cell proliferation and survival.[2]

-

MAPK Pathway: Magnolol can modulate the activity of MAPK cascades, including ERK, JNK, and p38, which are involved in the regulation of cell proliferation, differentiation, and apoptosis.[3]

-

NF-κB Signaling: By suppressing the NF-κB pathway, magnolol can reduce the expression of pro-inflammatory and anti-apoptotic genes.[2]

-

Caspase Activation: Magnolol can induce both intrinsic and extrinsic apoptosis pathways, leading to the activation of caspase-3, -8, and -9.[4][5]

Data Presentation

Table 1: In Vitro Cytotoxicity of Magnolol (IC50 Values)

The half-maximal inhibitory concentration (IC50) of magnolol varies across different cell lines and experimental conditions.[1] The following table summarizes reported IC50 values for a 24-hour treatment period.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SKOV3 | Ovarian Cancer | 100 | [6] |

| ES-2 | Ovarian Cancer | 94.57 | [6] |

| HeLa | Cervical Cancer | 1.71 (derivative) | [2] |

| T47D | Breast Cancer | 0.91 (derivative) | [2] |

| MCF-7 | Breast Cancer | 3.32 (derivative) | [2] |

| NCI-H1299 | Non-small cell lung | 5 | [2] |

| A549 | Non-small cell lung | - | [2] |

| HSC-3 | Oral Cancer | ~50-75 | [4] |

| SCC-9 | Oral Cancer | ~75-100 | [4] |

| GBM8401 | Glioblastoma | 25 (48h) | [7] |

Note: IC50 values are highly dependent on experimental conditions such as cell density, passage number, and magnolol formulation.[1]

Table 2: Effect of Magnolol on Apoptosis and Cell Cycle

| Cell Line | Concentration (µM) | Duration (h) | Effect | Reference |

| HSC-3 & SCC-9 | 25-100 | 24 | Dose-dependent increase in Sub-G1 phase | [4] |

| HSC-3 & SCC-9 | 25-100 | 24 | Dose-dependent increase in apoptotic cells (Annexin V) | [4] |

| Renal Carcinoma | - | - | G0/G1 phase arrest | [8] |

| U373 Glioblastoma | <100 | - | G0/G1 phase arrest | [9] |

| WM164 & WM1366 | 30 | 60 | Increased caspase-3 positive cells | [10] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of magnolol on cultured cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

Magnolol (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[11]

-

Prepare serial dilutions of magnolol in complete culture medium.

-

Remove the old medium and treat the cells with different concentrations of magnolol (e.g., 0, 25, 50, 75, 100, 150 µM) for 24, 48, or 72 hours.[4][6] Include a vehicle control (medium with the same concentration of solvent used to dissolve magnolol).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate cell viability as a percentage of the vehicle-treated control.

References

- 1. benchchem.com [benchchem.com]

- 2. Magnolol and its semi-synthetic derivatives: a comprehensive review of anti-cancer mechanisms, pharmacokinetics, and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Magnolol Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells through JNK1/2 and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phcogj.com [phcogj.com]

- 7. mdpi.com [mdpi.com]

- 8. Induction of apoptosis by magnolol via the mitochondrial pathway and cell cycle arrest in renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Honokiol and Magnolol Inhibit Growth, Metastasis and Induce Apoptosis in Human Cholangiocarcinoma – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Application Notes and Protocols for Magnyl (Human Chorionic Gonadotropin) in Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnyl, a brand name for Human Chorionic Gonadotropin (hCG), is a glycoprotein hormone pivotal in various physiological processes. In the realm of animal model studies, hCG serves as a critical tool, primarily for its luteinizing hormone (LH)-like activity. These application notes provide comprehensive protocols and dosage guidelines for the use of hCG in diverse research applications, including reproductive biology and oncology. The information is compiled from established methodologies to ensure reproducibility and accuracy in experimental design.

I. Applications in Reproductive Biology

Human Chorionic Gonadotropin is extensively used in reproductive research to induce ovulation, superovulation for embryo production, and to study various aspects of fertility and early pregnancy.

A. Superovulation in Mice

Superovulation protocols are designed to maximize the yield of oocytes for in vitro fertilization, embryo transfer, and transgenic mouse production. The procedure typically involves the sequential administration of Pregnant Mare Serum Gonadotropin (PMSG) and hCG.

Experimental Protocol: Superovulation in Mice

-

Animal Model: Immature female mice (3-5 weeks old) of the desired strain.

-

Acclimatization: Allow mice to acclimate to the animal facility for at least one week prior to the experiment.

-

PMSG Administration: On Day 1, administer an intraperitoneal (IP) injection of 5 IU of PMSG.

-

hCG Administration: 48 hours after the PMSG injection, administer an IP injection of 5 IU of hCG.

-

Mating: Immediately following the hCG injection, pair each female mouse with a fertile male.

-

Ovulation and Fertilization: Ovulation is expected to occur approximately 12-14 hours after the hCG injection.

-

Embryo Collection: Euthanize the female mice at the desired time point (e.g., 24 hours post-hCG for zygotes, 48 hours for 2-cell embryos) and dissect the oviducts to flush and collect the embryos.

B. Induction of Pseudopregnancy in Rabbits

Pseudopregnancy, a state that mimics pregnancy without the presence of embryos, is often induced in female rabbits to serve as recipients for embryo transfer.

Experimental Protocol: Induction of Pseudopregnancy in Rabbits

-

Animal Model: Healthy, sexually mature female rabbits.

-

hCG Administration: Administer a single intravenous (IV) or intramuscular (IM) injection of 75-100 IU of hCG.

-

Confirmation of Pseudopregnancy: The presence of corpora lutea on the ovaries, which can be assessed via laparotomy or ultrasonography, confirms the induction of pseudopregnancy. The pseudopregnant state typically lasts for 16-18 days.

-

Embryo Transfer: If used as recipients, embryo transfer should be performed at the appropriate time corresponding to the developmental stage of the embryos.

II. Applications in Oncology Research

Recent studies have explored the potential of hCG in the prevention and treatment of certain cancers, particularly hormone-dependent tumors.

A. Mammary Cancer Prevention in Rats